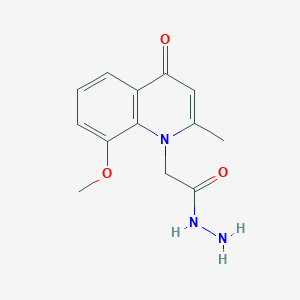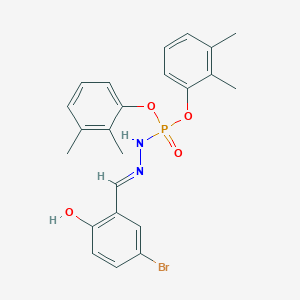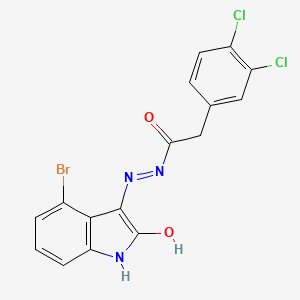
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, also known as MAHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell cycle progression and DNA replication, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and DNA topoisomerases.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in various diseases.
実験室実験の利点と制限
One of the major advantages of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to assess the safety and efficacy of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in vivo.
将来の方向性
There are several future directions for the research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide. One of the potential future directions is the development of novel 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide derivatives with improved potency and selectivity for cancer cells. Another future direction is the investigation of the potential therapeutic benefits of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, which may provide insights into the development of novel anti-cancer drugs.
合成法
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide can be synthesized through a two-step process. The first step involves the reaction of 8-methoxy-2-methyl-4-oxo-1(4H)-quinolinone with hydrazine hydrate to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine. The second step involves the reaction of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine with acetyl chloride to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide.
科学的研究の応用
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is in the field of cancer research. Studies have shown that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-10(17)9-4-3-5-11(19-2)13(9)16(8)7-12(18)15-14/h3-6H,7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAIAFBMKYVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NN)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)

![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
![N-(3-acetylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6134427.png)

![N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6134449.png)
![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)
![N-(4-chlorophenyl)-2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6134462.png)

![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134473.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6134478.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol](/img/structure/B6134501.png)